molecular formula C18H22BNO5 B8085994 2-Furancarboxamide, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

2-Furancarboxamide, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B8085994
M. Wt: 343.2 g/mol
InChI Key: XKFOLDONRFKUAA-UHFFFAOYSA-N
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Description

2-Furancarboxamide, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound that features a furan ring, a carboxamide group, and a boronic ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves multi-step organic reactions. One common approach is to start with 2-furancarboxylic acid and perform a series of reactions including amidation, boronic ester formation, and methoxylation. The reaction conditions often require the use of strong bases, coupling reagents, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: : The carboxamide group can be reduced to an amine.

  • Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: : Nucleophiles like amines and alcohols, along with catalysts like palladium on carbon (Pd/C), are typically employed.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Various boronic acid derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Its boronic ester group makes it useful in bioconjugation and labeling studies.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets through its boronic ester group, forming reversible covalent bonds with proteins or enzymes. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its combination of furan, carboxamide, and boronic ester groups. Similar compounds might include other boronic esters, furan derivatives, or carboxamide-containing molecules. the specific arrangement and functional groups in this compound set it apart and contribute to its unique properties and applications.

List of Similar Compounds

  • Boronic esters (e.g., phenylboronic acid)

  • Furan derivatives (e.g., furan-2-carboxylic acid)

  • Carboxamide-containing molecules (e.g., acetamide)

Properties

IUPAC Name

N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO5/c1-17(2)18(3,4)25-19(24-17)12-8-9-13(15(11-12)22-5)20-16(21)14-7-6-10-23-14/h6-11H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFOLDONRFKUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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